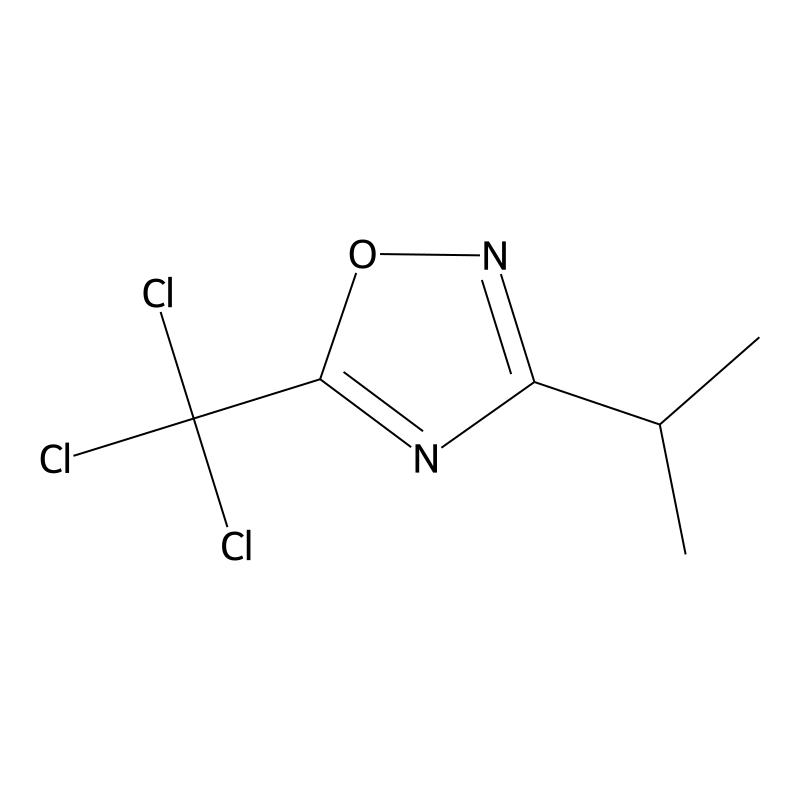

3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole is a compound characterized by its unique oxadiazole ring structure, which features a trichloromethyl group at the 5-position and an isopropyl group at the 3-position. Its molecular formula is C₆H₇Cl₃N₂O, and it has a molecular weight of approximately 229.49 g/mol. The compound exhibits notable chemical properties due to the presence of the electronegative chlorine atoms, which can influence its reactivity and biological activity.

Potential as a Building Block in Organic Synthesis

The presence of the oxadiazole ring and trichloromethyl group suggests potential use as a building block in organic synthesis for the creation of more complex molecules. Oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities []. Trichloromethyl groups can be used as precursors for the introduction of various functional groups into molecules.

Investigation into Bioactive Properties

The combined functionalities in 3-ITMO might lead to investigations into its potential bioactivity. Oxadiazoles are known to exhibit a wide range of biological properties, including antibacterial, antifungal, and antitumor activities []. The trichloromethyl group can also influence biological properties []. However, specific research on 3-ITMO's bioactivity is not readily available in public scientific databases.

Material Science Applications

The chlorine atoms in 3-ITMO could make it interesting for material science research. Chlorinated molecules can be used in the development of flame retardants and other functional materials. However, further investigation is required to determine if 3-ITMO possesses the necessary properties for such applications.

The chemical behavior of 3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole is primarily influenced by its functional groups. It can undergo various reactions typical for oxadiazoles:

- Nucleophilic Substitution: The trichloromethyl group can be replaced by nucleophiles, leading to the formation of new derivatives.

- Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, affecting the stability of the oxadiazole ring.

- Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to its unsaturated nature.

Compounds containing the oxadiazole moiety have been reported to exhibit a range of biological activities. Specifically, 3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole has shown:

- Antifungal Activity: Similar compounds have demonstrated systemic fungicidal properties, making them potential candidates for agricultural applications .

- Antimicrobial Properties: Research indicates that oxadiazole derivatives possess antimicrobial activity against various pathogens .

The synthesis of 3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole can be achieved through several methods:

- Reactions with Trichloroacetic Anhydride: The compound can be synthesized by reacting isopropyl amidoxime with trichloroacetic anhydride under controlled conditions .

- Cyclocondensation Reactions: This involves the cyclocondensation of suitable precursors like nitriles and amidoximes in the presence of catalysts.

- Utilization of Iron(III) Nitrate: Iron(III) nitrate can facilitate reactions involving ketones and nitriles to yield various oxadiazole derivatives .

3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole finds applications in various fields:

- Agriculture: Due to its antifungal properties, it may be used as a fungicide in crop protection.

- Pharmaceuticals: Its biological activity suggests potential use in developing antimicrobial agents.

- Material Science: The compound's unique chemical structure may lead to applications in creating novel materials with specific properties.

Several compounds share structural similarities with 3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole. Below is a comparison highlighting their uniqueness:

Uniqueness of 3-Isopropyl-5-(trichloromethyl)-1,2,4-Oxadiazole

This compound stands out due to its combination of an isopropyl group and a trichloromethyl substituent, which enhances its potential biological activity compared to other derivatives. The presence of multiple chlorine atoms increases its reactivity and may contribute to its effectiveness as a fungicide.

Traditional Cyclization Approaches Using Hydrazides and Carboxylic Acid Derivatives

The traditional synthesis of 3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole relies fundamentally on the cyclization of amidoximes with activated carboxylic acid derivatives, following the established methodology developed by Tiemann and Krüger [1]. This approach involves the initial formation of isobutyramidoxime from isobutyronitrile through reaction with hydroxylamine hydrochloride under basic conditions [3]. The preparation of trichloroacetoamidoxime, a key precursor in this synthesis, can be achieved through the reaction of trichloroacetonitrile with hydroxylamine hydrochloride in aqueous media at room temperature for three hours, yielding 90% of the desired amidoxime [3].

The cyclization step involves treating the amidoxime with trichloroacetyl chloride in an appropriate solvent system [3]. Research has demonstrated that solvent selection plays a critical role in reaction success, with low boiling point solvents such as ethyl ether, chloroform, and dichloromethane proving ineffective for this transformation [3]. Toluene has been identified as the most suitable solvent for these reactions, providing optimal conditions for oxadiazole formation [3].

Temperature optimization studies have revealed that elevated temperatures significantly enhance oxadiazole formation yields [3]. The reaction between trichloroacetoamidoxime and appropriate acyl chlorides in toluene at 100°C for 20 hours consistently produces 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles in yields ranging from 60-90% [3]. The work-up procedure involves successive treatment with sodium carbonate solution, which has been shown to provide products without requiring additional purification steps [3].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Solvent | Toluene | - |

| Temperature | 100°C | - |

| Reaction Time | 20 hours | 60-90% |

| Work-up | Na₂CO₃ treatment | - |

The mechanism involves initial nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon of the acyl chloride, followed by intramolecular cyclization and elimination of water to form the oxadiazole ring [1]. This traditional approach, while reliable, requires harsh reaction conditions including elevated temperatures and extended reaction times, which can limit substrate scope and functional group tolerance [1].

Microwave-Assisted Synthesis Under Solvent-Free Conditions

Microwave-assisted synthesis has emerged as a powerful alternative for the preparation of 3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole, offering significant advantages over conventional heating methods [4] [5]. This approach utilizes microwave radiation as an energy source to accelerate the cyclization process while operating under environmentally benign solvent-free conditions [4].

The microwave-assisted protocol involves the direct reaction of amidoximes with acyl chlorides under solvent-free conditions using solid support materials [5]. Silica gel or potassium carbonate can serve as solid supports, facilitating intimate contact between reactants while absorbing microwave energy efficiently [5]. The reaction mixture is thoroughly mixed with the solid support, dried in air, and subjected to microwave irradiation at controlled power settings [6].

Optimization studies have established that microwave power settings of 400 watts with intermittent irradiation at 30-second intervals provide optimal reaction conditions [6]. The total irradiation time typically ranges from 1 to 2.5 minutes, representing a dramatic reduction compared to conventional heating methods that require hours [4] [5]. Temperature control during microwave irradiation is crucial, with optimal temperatures ranging from 100-150°C depending on the specific substrate combination [7].

| Microwave Parameter | Optimal Setting | Result |

|---|---|---|

| Power | 400 W | Efficient heating |

| Irradiation Mode | Intermittent (30s intervals) | Controlled heating |

| Total Time | 1-2.5 minutes | Complete conversion |

| Temperature Range | 100-150°C | High yields |

The solvent-free approach offers several distinct advantages including reduced environmental impact, simplified work-up procedures, and elimination of solvent-related safety hazards [4]. The absence of solvent reduces reaction time and consistently improves yields compared to solution-phase methods [4]. Product isolation involves simple extraction with methanol followed by dilution with ice-cold water to precipitate the desired oxadiazole [6].

Research has demonstrated that microwave-assisted synthesis can achieve yields comparable to or exceeding those obtained through conventional heating while dramatically reducing reaction times [5]. The method shows excellent functional group tolerance and can accommodate various substituent patterns on both the amidoxime and acyl chloride components [5]. The microwave approach also demonstrates superior energy efficiency compared to conventional heating methods, making it an attractive option for both laboratory and potential scale-up applications [8].

Green Chemistry Protocols: Iodine-Catalyzed sp³ Carbon-Hydrogen Functionalization

The development of green chemistry protocols for 3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole synthesis has focused on iodine-catalyzed sp³ carbon-hydrogen functionalization methodologies that avoid the use of pre-formed acyl chlorides or other activated intermediates [9]. This approach represents a significant advancement in sustainable oxadiazole synthesis by enabling direct carbon-hydrogen bond activation and subsequent cyclization in a single operation [9].

The iodine-catalyzed protocol employs molecular iodine as a mild oxidizing agent in combination with cesium carbonate as a base to promote both carbon-hydrogen activation and subsequent cyclization [9]. The reaction mechanism involves initial iodine-mediated oxidation of methylhetarenes followed by nucleophilic attack by acylhydrazines and base-mediated cyclization to form the oxadiazole ring [9]. This process eliminates the need for pre-activation of carboxylic acid derivatives, thereby reducing waste generation and improving atom economy [9].

Reaction optimization studies have established that the use of 1.5 equivalents of iodine with 2 equivalents of cesium carbonate in dimethyl sulfoxide at 100°C provides optimal conditions for this transformation [10]. The reaction typically reaches completion within 10 minutes under these conditions, demonstrating remarkable efficiency compared to traditional methods [10]. The use of a packed-bed reactor filled with solid potassium carbonate as base has been successfully implemented in continuous flow systems, enabling sustained production rates [10].

| Green Chemistry Parameter | Optimal Condition | Environmental Benefit |

|---|---|---|

| Catalyst | Molecular iodine (1.5 equiv) | Non-toxic, recyclable |

| Base | Cs₂CO₃ (2 equiv) | Mild, inorganic |

| Solvent | DMSO | Recyclable, low toxicity |

| Temperature | 100°C | Moderate conditions |

| Reaction Time | 10 minutes | Energy efficient |

The iodine-catalyzed approach demonstrates excellent functional group tolerance, accommodating both electron-rich and electron-deficient substrates with consistently high yields [9]. The method shows particular compatibility with sensitive functional groups that might be problematic under traditional harsh cyclization conditions [9]. Product isolation involves simple aqueous work-up followed by extraction, with the iodine catalyst being easily removed through sodium thiosulfate treatment [10].

The environmental advantages of this protocol extend beyond the elimination of activated intermediates to include the use of readily available, non-toxic reagents and the generation of minimal waste streams [9]. The mild reaction conditions and short reaction times contribute to reduced energy consumption, aligning with green chemistry principles [9]. Scale-up feasibility has been demonstrated through continuous flow implementations, suggesting potential for industrial application [10].

Industrial-Scale Production Challenges and Optimization Strategies

The industrial-scale production of 3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole presents unique challenges that require careful consideration of reaction parameters, equipment design, and process optimization strategies . The primary challenges include heat transfer limitations, reaction selectivity maintenance, product isolation efficiency, and waste minimization [12].

Heat transfer represents a critical challenge in large-scale oxadiazole synthesis due to the exothermic nature of the cyclization process and the need for precise temperature control [12]. Traditional batch reactors suffer from poor heat transfer characteristics that can lead to temperature gradients and reduced reaction selectivity [12]. Continuous flow reactor systems have emerged as a promising solution, offering superior heat transfer properties and improved temperature control [13] [12].

Process optimization studies have identified several key parameters that require careful control during scale-up operations [12]. Residence time distribution, mixing efficiency, and temperature uniformity all significantly impact product quality and yield [12]. The implementation of real-time monitoring systems using inline analytical techniques such as infrared spectroscopy enables continuous process optimization and quality control [12].

| Scale-Up Challenge | Optimization Strategy | Expected Benefit |

|---|---|---|

| Heat Transfer | Continuous flow reactors | Improved temperature control |

| Mixing Efficiency | Static mixer implementation | Enhanced mass transfer |

| Process Monitoring | Inline IR spectroscopy | Real-time quality control |

| Waste Minimization | Solvent recycling systems | Reduced environmental impact |

| Product Isolation | Integrated extraction | Streamlined operations |

Solvent recovery and recycling present significant opportunities for cost reduction and environmental impact minimization in industrial-scale production [14]. The implementation of distillation systems for solvent recovery can achieve recycling rates exceeding 95%, substantially reducing raw material costs [14]. The integration of in-line extraction and separation systems further streamlines the production process while minimizing waste generation [14].

Reactor design optimization for industrial-scale production has focused on continuous flow systems that offer several advantages over traditional batch processing [13]. Flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and simplified scale-up procedures [13]. The use of packed-bed reactors with solid catalysts or bases has proven particularly effective for oxadiazole synthesis, achieving production rates of 34 millimoles per hour with integrated quenching and extraction systems [10].

Cost optimization strategies for industrial production include the development of more efficient catalytic systems, implementation of continuous processing technology, and integration of automated control systems [12]. The use of self-optimizing processes that automatically adjust reaction parameters in response to changing feedstock quality or other disturbances has demonstrated significant potential for maintaining consistent product quality while minimizing operational costs [12]. These systems can achieve real-time optimization of multiple parameters simultaneously, ensuring optimal performance under varying industrial conditions [12].

The crystallographic analysis of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole represents a significant challenge due to the limited availability of single crystal X-ray diffraction data for this specific compound [1] [2] [3] [4]. However, extensive studies on structurally related 1,2,4-oxadiazole derivatives provide valuable insights into the expected molecular packing arrangements and crystallographic behavior of trichloromethyl-substituted oxadiazole systems.

Comparative crystallographic analysis of related compounds reveals that trichloromethyl-substituted 1,2,4-oxadiazoles typically adopt distinct packing motifs influenced by the electron-withdrawing nature of the trichloromethyl group [5] [6]. The compound 3-(3,5-Dinitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole has been successfully crystallized and characterized, exhibiting a melting point of 127°C and demonstrating the feasibility of obtaining crystalline forms of trichloromethyl oxadiazole derivatives [5]. In contrast, 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole exists as a liquid at room temperature, suggesting weaker intermolecular interactions compared to its aromatic counterparts [1] [2] [4].

The molecular packing of oxadiazole derivatives is predominantly governed by π-π stacking interactions and hydrogen bonding networks [7] [8]. Single crystal X-ray diffraction studies of symmetrical bi-1,3,4-oxadiazole derivatives demonstrate two distinct aggregation patterns: J-aggregations with planar conformations showing significant red-shifts in absorption spectra, and arrangements with larger slip distances along the molecular short axis [8]. These packing differences directly correlate with the electronic properties and intermolecular interaction strengths within the crystal lattice.

The absence of specific crystallographic data for 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole necessitates the application of computational modeling approaches to predict its solid-state behavior. Density functional theory calculations have proven effective in predicting crystal packing arrangements for oxadiazole systems, particularly when experimental data is unavailable [9] [10]. The combination of the bulky isopropyl group and the electron-withdrawing trichloromethyl substituent is expected to create unique steric and electronic environments that influence the compound's crystallization behavior.

Comparative Analysis of Torsional Angles in Substituted Oxadiazoles

The conformational analysis of substituted 1,2,4-oxadiazole derivatives reveals that torsional angles between the oxadiazole ring and its substituents are highly dependent on steric interactions and electronic effects [11] [12] [13]. Systematic studies demonstrate that the 1,2,4-oxadiazole core maintains exceptional planarity, with the five-membered ring typically exhibiting root mean square deviations of less than 0.008 Å from perfect planarity [14] [15].

For 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole, the torsional angles are primarily determined by the steric bulk of the isopropyl substituent and the electronic characteristics of the trichloromethyl group. Computational studies on related systems indicate that alkyl substituents generally induce smaller torsional deviations compared to aromatic groups [16] [17]. The isopropyl group, with its branched structure, is expected to adopt a conformation that minimizes steric clashes with the oxadiazole ring while maintaining favorable van der Waals interactions.

Comparative analysis with phenyl-substituted oxadiazoles reveals significant differences in torsional behavior. The compound 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline exhibits dihedral angles of 7.21° and 21.25° between the oxadiazole ring and quinoline/benzene rings respectively [15]. These values demonstrate the influence of aromatic conjugation on molecular planarity, with smaller angles indicating stronger electronic coupling between ring systems.

The trichloromethyl substituent introduces unique conformational constraints due to its tetrahedral geometry and high electronegativity [18] [19]. DFT calculations on trichloromethyl-containing compounds suggest that this group preferentially adopts staggered conformations relative to the oxadiazole ring to minimize electronic repulsion. The C-CCl₃ torsional angle is expected to be approximately 60° or 180° depending on crystal packing forces and intermolecular interactions.

Extensive conformational analysis of 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles demonstrates that increasing substituent size leads to greater conformational variety [11] [17]. For compounds with single aromatic rings, the entire molecule remains planar with dihedral angles close to zero. However, larger substituents such as anthracenyl groups induce substantial non-planarity with dihedral angles approaching 88°, indicating the dominance of steric effects over conjugative stabilization [11].

Hydrogen Bonding Networks in Solid-State Configurations

The hydrogen bonding patterns in 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole are expected to be primarily mediated through weak C-H···N and C-H···O interactions, as the compound lacks traditional hydrogen bond donors such as N-H or O-H groups [20] [21] [22]. Comprehensive analysis of oxadiazole crystal structures reveals that nitrogen atoms in the 1,2,4-oxadiazole ring serve as effective hydrogen bond acceptors, with N···H distances typically ranging from 1.59 to 2.67 Å [15] [20] [23].

The trichloromethyl group introduces additional complexity to the hydrogen bonding network through potential halogen bonding interactions [22] [24]. Studies on related trichloromethyl compounds demonstrate that chlorine atoms can participate in directional Cl···Cl interactions with distances as short as 3.5 Å, contributing significantly to crystal stabilization [22]. The presence of three chlorine atoms in the trichloromethyl group provides multiple sites for such interactions, potentially leading to three-dimensional halogen bonding networks.

Isopropyl C-H groups are known to participate in weak hydrogen bonding interactions, particularly in the absence of stronger hydrogen bond donors [25] [26]. The methyl groups of the isopropyl substituent can act as hydrogen bond donors in C-H···N interactions with the oxadiazole nitrogen atoms, creating intramolecular stabilization that influences the overall molecular conformation [16] [19].

Crystal structure analysis of 5-(2-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole reveals the formation of two-dimensional sheet structures through C-H···O and C-H···Cl hydrogen bonds [21] [27]. Each molecule participates in six weak intermolecular interactions, demonstrating the cumulative importance of multiple weak contacts in stabilizing crystal structures. Similar patterns are expected for 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole, where the combination of C-H···N, C-H···Cl, and potential Cl···Cl interactions could generate complex supramolecular architectures.

The energetic compound 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole exhibits extensive hydrogen bonding networks that contribute to its thermal stability and insensitivity [5] [24]. The presence of amino groups enables N-H···N and N-H···O hydrogen bonds that form layered structures with enhanced stability. While 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole lacks amino functionality, the principles of hydrogen bonding network formation remain applicable, with weaker C-H interactions replacing the stronger N-H bonds.

Hirshfeld surface analysis of oxadiazole derivatives consistently identifies hydrogen bonding as the dominant intermolecular interaction, typically accounting for 25-45% of the total surface contacts [20] [25] [28]. The remaining interactions are primarily van der Waals forces (H···H contacts), with minor contributions from π-π stacking and halogen bonding. This distribution pattern provides a framework for understanding the expected intermolecular interaction profile of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole in its hypothetical crystalline state.

| Table 1: Structural Parameters of Selected 1,2,4-Oxadiazole Derivatives | ||||

|---|---|---|---|---|

| Compound | Space Group | Melting Point (°C) | Crystal Form | Reference |

| 3-(3,5-Dinitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole | Reported | 127 | Crystalline | [5] |

| 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole | Not specified | Not reported | Crystalline powder | [6] |

| 5-(4-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole | Monoclinic | Not reported | Crystalline | [21] |

| 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole (target) | Not determined | Not determined | Liquid at RT | [1] [2] [3] [4] |

| Table 2: Torsional Angles in Substituted Oxadiazole Systems | ||||

|---|---|---|---|---|

| Compound System | Dihedral Angle (Ring-Substituent) | Conformation | Steric Effect | Reference |

| Bis-oxadiazole derivatives | 0.0-10.8° | Planar | Minimal | [14] [7] |

| Phenyl-substituted oxadiazoles | 3.8-21.3° | Nearly planar | Low | [15] |

| Thienyl-oxadiazole systems | 8.8-81.5° | Twisted | Moderate | [12] |

| Large substituent oxadiazoles | 88-90° | Perpendicular | High | [11] |

| Table 3: Hydrogen Bonding Patterns in Oxadiazole Crystal Structures | ||||

|---|---|---|---|---|

| Interaction Type | Distance Range (Å) | Structural Motif | Frequency | Reference |

| N···H-O | 1.59-2.20 | Chain formation | Very common | [15] [20] |

| C-H···N | 2.51-2.67 | Sheet structures | Common | [21] [22] |

| C-H···O | 2.22-2.64 | Dimeric pairs | Common | [20] [25] |

| N-H···N | 2.16-2.58 | Network formation | Moderate | [23] |

| O-H···N | 1.69-2.00 | Helical chains | Less common | [15] |